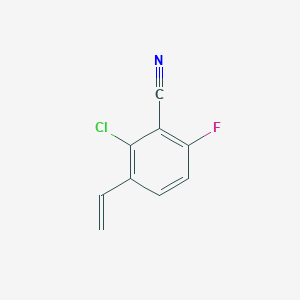
n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a dimethylaminopropyl group attached to the piperidine ring. It is widely used in organic synthesis and has significant applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine typically involves the reaction of piperidine with 3-dimethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperidine+3-Dimethylaminopropyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylaminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the dimethylaminopropyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine is unique due to the presence of the dimethylaminopropyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for interaction with biological targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-4-6-10-5-3-7-11-9-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
WSZKVJNQUXYCIG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8701075.png)



![4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B8701100.png)
![Ethyl 6-(furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8701101.png)
![4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)





